N,N-dimethyl-5-phenylfuran-2-carboxamide
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Overview
Description
N,N-dimethyl-5-phenylfuran-2-carboxamide is a chemical compound with significant potential in scientific research. This versatile material finds applications in fields such as drug discovery, organic synthesis, and materials science, owing to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-phenylfuran-2-carboxamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-phenylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N,N-dimethyl-5-phenylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-5-phenylfuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-phenylfuran-2-carboxylate
- N,N-dimethyl-5-phenylfuran-2-carboxamide hydrochloride
- This compound methyl ester
Uniqueness
This compound stands out due to its unique combination of a furan ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-5-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(15)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPKGXVPIAENJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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